(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde

Catalog No.
S629155
CAS No.
1874-22-2
M.F
C7H5NO4
M. Wt
167.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde

CAS Number

1874-22-2

Product Name

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde

IUPAC Name

(E)-3-(5-nitrofuran-2-yl)prop-2-enal

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

InChI

InChI=1S/C7H5NO4/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-5H/b2-1+

InChI Key

DXWCZMGIIFEEPU-OWOJBTEDSA-N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC=O

Synonyms

5-nitrofuryl-2-acrolein, 5-nitrofuryl-2-acrolein, (E)-isomer

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC=O

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=O

Study of Ring Currents in Polar Aprotic Solvents

Reactivity Towards Methanolic Media

Synthesis of Nitrofurazone Related Compound

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is an organic compound characterized by its unique structure, which includes a furan ring with a nitro group at the 5-position and an acrylaldehyde group. Its molecular formula is C7H5NO4, and it has a molecular weight of 167.12 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both the nitro and aldehyde functional groups, which can participate in various

Due to the presence of the nitro group, 5-Nitrofuran-2-acrylaldehyde is likely a hazardous compound. It is expected to be:

  • Toxic [].
  • A skin, eye, and respiratory irritant [].

The reactivity of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is influenced by its functional groups:

  • Aldehyde Group: This group can undergo nucleophilic addition reactions, condensation reactions, and can participate in oxidation processes.
  • Nitro Group: The nitro group can undergo reduction to form amines or participate in electrophilic aromatic substitution reactions.

Studies have indicated that the compound exhibits behavior typical of both nitro compounds and aldehydes, suggesting it can react with various nucleophiles in organic synthesis .

The synthesis of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde can be achieved through several methods:

  • Condensation Reactions: It can be synthesized via the reaction of 5-nitrofuran-2-carboxaldehyde with appropriate reagents that facilitate the formation of the acrylaldehyde moiety.
  • Hydrazone Formation: This compound can also serve as a building block for hydrazone derivatives, which involves its reaction with hydrazines under acidic or basic conditions .

(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde has potential applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex molecules.
  • Medicinal Chemistry: Due to its structural features, it may be explored for developing new pharmaceuticals, particularly in antimicrobial and anticancer drug discovery .
  • Material Science: The compound could also be useful in developing new materials due to its unique electronic properties.

Interaction studies involving (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde typically focus on its reactivity with other chemical species. For instance, studies utilizing nuclear magnetic resonance spectroscopy have analyzed its behavior in different solvents, revealing insights into its molecular dynamics and potential interactions with various nucleophiles .

Several compounds share structural similarities with (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(E)-3-(Furan-2-yl)acrylaldehyde39511-08-50.53
3-(5-Methylfuran-2-yl)acrylaldehyde5555-90-80.52
(5-Nitrofuran-2-yl)methylene diacetate92-55-70.73
2-Bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylidene2315-20-00.65

Uniqueness

The uniqueness of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde lies in its combination of a furan ring with a nitro substituent and an aldehyde functionality, which can lead to diverse reactivity patterns not present in simpler derivatives. Its potential applications in both organic synthesis and medicinal chemistry further distinguish it from other similar compounds .

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

52661-56-0
1874-22-2

Wikipedia

(E)-3-(5-nitrofuran-2-yl)prop-2-enal

Dates

Modify: 2023-08-15

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